N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Agent Development
Research by Chang et al. (1999) delved into the synthesis of compounds including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These compounds exhibited notable inhibitory activities in cytotoxic test systems, suggesting potential as antineoplastic agents (Chang et al., 1999).
Synthesis and Biological Activity
Nandini et al. (2014) explored the synthesis of naphthyridine derivatives, which could include compounds like this compound. They noted the potential for room temperature synthesis under aerobic conditions, hinting at the chemical's practical applications in pharmaceutical contexts (Nandini et al., 2014).
Topoisomerase-I Targeting and Cytotoxicity
Singh et al. (2003) examined compounds related to this compound for their topoisomerase-I targeting activity and cytotoxicity. They found that certain analogues exhibited greater activity than camptothecin, a known anticancer drug, suggesting significant therapeutic potential (Singh et al., 2003).
Dual Inhibition of Tyrosine Kinases
Thompson et al. (2005) studied similar compounds for their inhibitory effects on fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. This research indicates the compound's potential in cancer treatment, particularly in targeting specific growth factors (Thompson et al., 2005).
Fluorescence Properties and DNA Detection
Okuma et al. (2017) synthesized 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, related to the compound , demonstrating enhanced fluorescence in the presence of double-stranded DNA. This property could be useful in biochemical assays and molecular biology research (Okuma et al., 2017).
Coordination Chemistry and Catalysis
Sinha et al. (2009) focused on the coordination of naphthyridine-functionalized N-heterocyclic carbene to various metals, including palladium and ruthenium. This research highlights the potential application of similar compounds in catalysis and material science (Sinha et al., 2009).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCXGLYJGGKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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